molecular formula C23H21ClN2O4S B2856526 N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE CAS No. 380882-36-0

N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE

Cat. No.: B2856526
CAS No.: 380882-36-0
M. Wt: 456.94
InChI Key: YCHGXOIMSDKPIQ-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound with the molecular formula C20H16ClNO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Acylation Reaction:

    Nucleophilic Substitution: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The methylbenzenesulfonamido group is formed by reacting the intermediate with a sulfonamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BENZOYL-4-CHLOROPHENYL)-4-METHYLBENZENESULFONAMIDE
  • N-(2-BENZOYL-4-CHLOROPHENYL)-3-METHYLBENZENESULFONAMIDO)ETHANAMIDE

Uniqueness

N-(2-BENZOYL-4-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-16-7-10-19(11-8-16)31(29,30)25-14-13-22(27)26-21-12-9-18(24)15-20(21)23(28)17-5-3-2-4-6-17/h2-12,15,25H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHGXOIMSDKPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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